molecular formula C13H13N B152775 3-Phenylbenzylamine CAS No. 177976-49-7

3-Phenylbenzylamine

Cat. No. B152775
M. Wt: 183.25 g/mol
InChI Key: WKHABRRJMGVELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylbenzylamine is a compound that can be associated with various chemical reactions and structural transformations. Although the provided papers do not directly discuss 3-Phenylbenzylamine, they do provide insights into related compounds and reactions that can be extrapolated to understand the properties and synthesis of 3-Phenylbenzylamine.

Synthesis Analysis

The synthesis of compounds related to 3-Phenylbenzylamine often involves the use of dibenzylamine as a starting material or intermediate. For instance, the transformation of dibenzylamido anions into 1,3-diphenyl-2-azaallyl anions is facilitated by alkali-metal cations complexed with PMDETA, which can lead to various conformations and structures depending on the metal cation involved . Additionally, the synthesis of related chiral amines from N-α-(methylbenzyl)phenylallylamine with alkali metals and Lewis donors indicates the formation of complexes with rearranged allylic bonding patterns . These studies suggest that the synthesis of 3-Phenylbenzylamine could potentially involve similar metal-mediated transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Phenylbenzylamine is characterized by the presence of phenyl groups and nitrogen-containing rings. The crystal structures of various N-phenyl-substituted amines reveal different conformations and interactions, such as hydrogen bonding and π-stacking, which are crucial for the stability of the crystal structure . These structural insights can be applied to predict the molecular conformation and crystal packing of 3-Phenylbenzylamine.

Chemical Reactions Analysis

Chemical reactions involving compounds related to 3-Phenylbenzylamine include cyclobenzylation and C-H bond functionalization , as well as reactions leading to the formation of azetidine derivatives . These reactions demonstrate the reactivity of the benzylamine moiety and its potential to undergo transformations that could be relevant to the synthesis and modification of 3-Phenylbenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Phenylbenzylamine can be inferred from the properties of structurally related compounds. For example, the solvation and deaggregation behaviors of metallodibenzylamine complexes are influenced by the metal cation, which affects the physical state and reactivity . The crystallographic data of related compounds provide information on the density, melting points, and solubility, which are important physical properties that could also relate to 3-Phenylbenzylamine .

Scientific Research Applications

  • Synthesis and Molecular Binding :

    • 3-Phenylbenzylamine and its derivatives have been synthesized using various methods. An example includes the reduction of phenylacetonitrile and decarboxylation of the sodium salt of phenylalanine, yielding products like 2-phenylethylamine, which are used in pharmacological practices as antidepressants and for treating neurological disorders (ChemChemTech, 2023).
  • Chemical Modifications and Derivatives :

    • Carbon dioxide has been used for N-protection and α-carbon activation of N-Phenylbenzylamine, leading to the synthesis of a variety of α-substituted derivatives in one-pot sequences (Acta Chimica Sinica, 1989).
    • The crystal and molecular structures of N-phenylbenzylamine derivatives have been studied, providing insights into their potential applications in various chemical and pharmaceutical fields (Bulletin of the Chemical Society of Japan, 1988).
  • Catalysis and Polymerization :

    • 3-Phenylbenzylamine is used as an intermediate in the synthesis of chemically and biologically active molecules. It is involved in processes like phase transfer catalysis, which is significant for waste reduction and improving profitability (Organic Process Research & Development, 2008).
    • It plays a role in the synthesis and ring-opening polymerization of benzoxazine monomers, which is important for the creation of materials with good thermal properties (Polymer Chemistry, 2016).
  • Molecular Dynamics and Spectroscopy :

    • Studies on 2-fluorobenzylamine, a derivative of benzylamine, have contributed to understanding the structural and dynamical properties of flexible molecules, which is crucial for designing drugs and other functional materials (Chemphyschem, 2013).
  • Synthetic Methods and Applications :

    • Various synthetic methods have been developed for the α-substitution of N-phenylbenzylamine, which are important for creating new compounds with potential pharmaceutical activities (Synthetic Communications, 1995).
    • N-phenylbenzylamine has been utilized in chemoselective syntheses of imines and secondary amines, demonstrating its versatility in organic synthesis (Molecular Catalysis, 2021).
  • Material Science and Drug Delivery :

Safety And Hazards

3-Phenylbenzylamine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection, and avoiding release to the environment .

properties

IUPAC Name

(3-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHABRRJMGVELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375136
Record name 3-Phenylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbenzylamine

CAS RN

177976-49-7
Record name 3-Phenylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-biphenylcarboxaldehyde (0.011 eq.) in 30 mL of methanol was added 10 eq. of 7N NH3/MeOH and NaCNBH4 (2 eq.). A yellow gum precipitated from solution. The solution was then heated at 60° C. until gum dissolved and the solution was stirred at room temperature overnight. The reaction mixture was then concentrated and the resulting residue diluted with ice water and ethyl acetate. The organic layer was then washed with brine and extracted with 5N HCl. The pH of the aqueous layer was then adjusted to 12 and the aqueous layer was extracted with cold ethyl acetate. The organic layer was dried over Na2SO4, filtered and concentrated to give 3-(phenyl)benzyl amine as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylbenzylamine
Reactant of Route 2
Reactant of Route 2
3-Phenylbenzylamine
Reactant of Route 3
Reactant of Route 3
3-Phenylbenzylamine
Reactant of Route 4
Reactant of Route 4
3-Phenylbenzylamine
Reactant of Route 5
3-Phenylbenzylamine
Reactant of Route 6
Reactant of Route 6
3-Phenylbenzylamine

Citations

For This Compound
25
Citations
Y Ishikawa, Y Motohashi - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
… Here we report the crystal structure of the title compound, which was obtained from the condensation reaction of 6,8-dichloro-3-formylchromone with 3-phenylbenzylamine and …
Number of citations: 1 scripts.iucr.org
H Jamali, HA Khan, CC Tjin… - ACS Medicinal Chemistry …, 2016 - ACS Publications
… Saponification of the literature compound N-Boc γ-amino ester 8 (18) was followed by coupling the resulting acid with 3-phenylbenzylamine to provide amide 9. Removal of the Boc …
Number of citations: 21 pubs.acs.org
CW Shoppee - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… Fission with N,H4 furnished 3-phenylbenzylamine hydrochloride, crystallising from H,O in colourless plates. The base, bp 182"/18 mm., mp 29", formed a @crate, yellow needles, mp 220…
Number of citations: 13 pubs.rsc.org
D Oehlrich, FJR Rombouts, D Berthelot… - Bioorganic & medicinal …, 2013 - Elsevier
… Further optimization of 3 by the introduction of the 3-phenylbenzylamine substituent led to … Peptide coupling of 16 with (1S)-1-(4-fluorophenyl)ethanamine or 3-phenylbenzylamine gave …
Number of citations: 21 www.sciencedirect.com
J Wrobel, J Jetter, W Kao, J Rogers, L Di, J Chi… - Bioorganic & medicinal …, 2006 - Elsevier
We prepared analogs of potent thiazolidinone-based follicle-stimulating hormone (FSH) agonists 1, that is, 3 that contained an additional 5-alkyl substituent. This extra substituent was …
Number of citations: 75 www.sciencedirect.com
Z Li, C Gelbaum, ZS Campbell, PC Gould… - New Journal of …, 2017 - pubs.rsc.org
The Pd-catalyzed Suzuki coupling reactions of a series of aryl chlorides and aryl bromides containing basic nitrogen centers with arylboronic acids in water in the absence of added …
Number of citations: 14 pubs.rsc.org
LF Silvian, JE Friedman, K Strauch… - ACS chemical …, 2011 - ACS Publications
BIO8898 is one of several synthetic organic molecules that have recently been reported to inhibit receptor binding and function of the constitutively trimeric tumor necrosis factor (TNF) …
Number of citations: 58 pubs.acs.org
S Yamaki, D Suzuki, J Fujiyasu, M Neya… - Bioorganic & Medicinal …, 2017 - Elsevier
… To a solution of 3-phenylbenzylamine (5; 190 mg, 1.04 mmol), N-(tert-butoxycarbonyl)glycine (200 mg, 1.14 mmol) and HOBt (154 mg, 1.14 mmol) in DMF was added WSCD·HCl (219 …
Number of citations: 8 www.sciencedirect.com
A Luxenburger, N Bougen-Zhukov… - Journal of Medicinal …, 2021 - ACS Publications
Diffuse gastric cancer and lobular breast cancer are aggressive malignancies that are frequently associated with inactivating mutations in the tumor suppressor gene CDH1. Synthetic …
Number of citations: 4 pubs.acs.org
KE Anderson - 2018 - search.proquest.com
Cancer is the second leading cause of death in the world and it is estimated that 600,000 people will die of cancer in 2018 1. Mortality from cancer is almost always attributed to …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.